Cas no 1244855-75-1 (2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol)
2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- [2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)-phenyl]methanol
- MFCD18070970
- AKOS025392273
- [2-(Benzo[1,3]dioxol-5-yldimethylsilanyl)phenyl]methanol
- [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
- {2-[(2H-1,3-benzodioxol-5-yl)dimethylsilyl]phenyl}methanol
- 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
- [2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol
- [2-(Benzo[1,3]dioxol-5-yl-dimethyl-silanyl)-phenyl]-methanol
- 1244855-75-1
- DTXSID701217572
- CS-0334780
- AS-2226
- (2-(Benzo[d][1,3]dioxol-5-yldimethylsilyl)phenyl)methanol
- 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol
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- MDL: MFCD18070970
- Inchi: 1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3
- InChI Key: LFJNZNHEUHSDQW-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C1=CC=C2C(=C1)OCO2)C1C=CC=CC=1CO
Computed Properties
- Exact Mass: 286.10252097g/mol
- Monoisotopic Mass: 286.10252097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7Ų
2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B538330-50mg |
[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol |
1244855-75-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B538330-100mg |
[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol |
1244855-75-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B538330-500mg |
[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol |
1244855-75-1 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR303389-500mg |
[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol |
1244855-75-1 | 500mg |
£70.00 | 2023-09-02 | ||
| Apollo Scientific | OR303389-1g |
[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol |
1244855-75-1 | 1g |
£80.00 | 2023-09-02 | ||
| Apollo Scientific | OR303389-5g |
[2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenyl]methanol |
1244855-75-1 | 5g |
£175.00 | 2023-09-02 | ||
| abcr | AB336546-500 mg |
[2-(Benzo[1,3]dioxol-5-yldimethylsilanyl)phenyl]methanol; . |
1244855-75-1 | 500 mg |
€100.00 | 2023-07-19 | ||
| abcr | AB336546-1 g |
[2-(Benzo[1,3]dioxol-5-yldimethylsilanyl)phenyl]methanol; . |
1244855-75-1 | 1 g |
€121.90 | 2023-07-19 | ||
| abcr | AB336546-5 g |
[2-(Benzo[1,3]dioxol-5-yldimethylsilanyl)phenyl]methanol; . |
1244855-75-1 | 5 g |
€283.50 | 2023-07-19 | ||
| AK Scientific | AMTSi137-250mg |
[2-(Benzo[1,3]dioxol-5-yl-dimethyl-silanyl)-phenyl]-methanol |
1244855-75-1 | 95% | 250mg |
$27 | 2025-02-18 |
2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol Suppliers
2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol
Introduction to 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol (CAS No. 1244855-75-1)
2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1244855-75-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities and utility in drug development. The presence of a dimethylsilyl group at the 5-position of the benzodioxole ring and a phenylmethanol moiety at the 2-position endows this molecule with unique chemical properties that make it a valuable intermediate in the synthesis of more complex pharmacophores.
The benzodioxole scaffold, also known as dihydroxybензodioxin, is a prominent structural motif in medicinal chemistry due to its presence in several bioactive natural products and synthetic drugs. Compounds featuring this core structure have been investigated for their potential applications in treating various diseases, including neurological disorders, inflammation, and infectious diseases. The dimethylsilyl group, on the other hand, is a common protecting group used in organic synthesis to shield reactive hydroxyl or carboxylic acid functionalities. Its stability under a wide range of conditions makes it an ideal choice for protecting sensitive moieties during multi-step synthetic routes.
The phenylmethanol moiety contributes to the compound's solubility and metabolic stability, making it a promising candidate for further derivatization into biologically active molecules. The combination of these structural features suggests that 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol could serve as a versatile building block in the design of novel therapeutic agents. Recent advancements in drug discovery have emphasized the importance of leveraging such intermediates to accelerate the development of new drugs with improved efficacy and reduced side effects.
In recent years, there has been growing interest in exploring the pharmacological potential of benzodioxole derivatives. For instance, studies have demonstrated that certain benzodioxole-based compounds exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which contribute to conditions such as arthritis, asthma, and sepsis. The dimethylsilyl protection on the benzodioxole ring allows for selective functionalization at other positions without affecting the core scaffold, enabling chemists to introduce additional pharmacophores or modify existing ones with precision.
The phenylmethanol group in 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol can be further functionalized through various chemical transformations, including oxidation to form aldehydes or carboxylic acids, reduction to alcohols, or coupling reactions with amines or thiols. These modifications open up numerous possibilities for generating structurally diverse derivatives with tailored biological activities. For example, incorporating an amine group at the phenyl ring could lead to peptidomimetic analogs with potential applications in treating neurodegenerative diseases.
From a synthetic chemistry perspective, 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol represents an excellent example of how strategic functional group placement can enhance synthetic accessibility. The dimethylsilyl protecting group provides stability during purification and handling while allowing for selective deprotection under mild conditions. This feature is particularly useful in multi-step syntheses where harsh reaction conditions could lead to unwanted side reactions or degradation of sensitive intermediates.
Recent research has also highlighted the importance of computational methods in guiding the design and optimization of drug-like molecules. Molecular modeling studies have shown that benzodioxole derivatives can interact with biological targets through hydrogen bonding networks involving their hydroxyl groups and aromatic rings. By incorporating these insights into virtual screening campaigns, researchers can identify promising candidates for experimental validation more efficiently than traditional trial-and-error approaches.
The versatility of 2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol extends beyond its use as a synthetic intermediate. It has been explored as a precursor for synthesizing more complex molecules with potential applications in materials science and agrochemicals. For instance, its benzodioxole core can be modified to produce ligands for metal coordination complexes used in catalysis or sensors. Additionally, derivatives of this compound have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
In conclusion,2-(2H-1,3-Benzodioxol-5-yldimethylsilyl)phenylmethanol (CAS No. 1244855-75-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive candidate for further exploration as a building block for novel therapeutics or functional materials. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining experimental chemistry with computational modeling,benzodioxole derivatives like this one will undoubtedly play an increasingly important role in addressing global challenges related to health and sustainability.
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